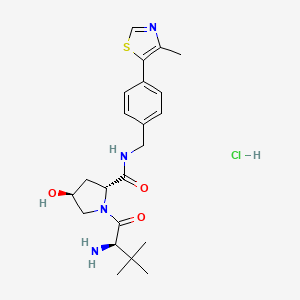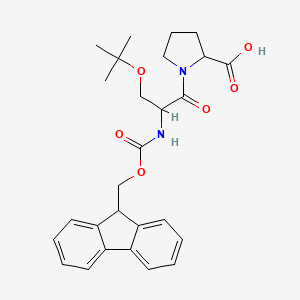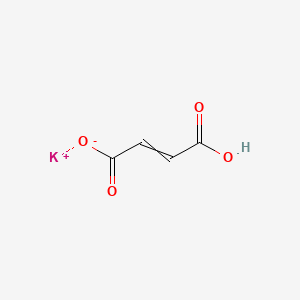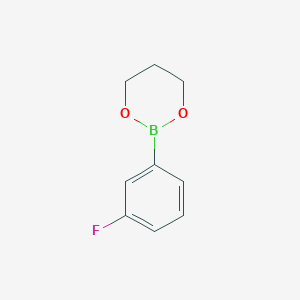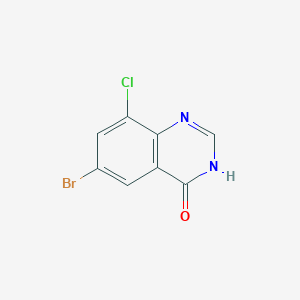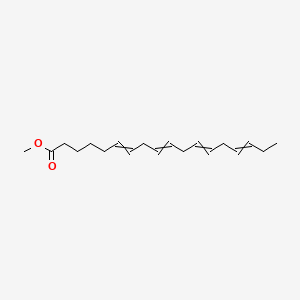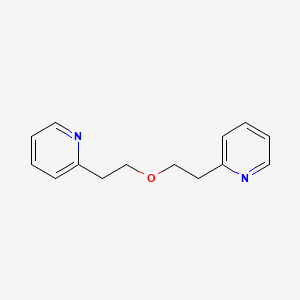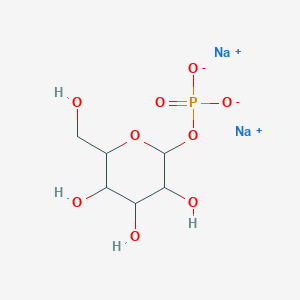![molecular formula C11H17N3O B12505547 (3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol is a compound that features a piperidine ring substituted with a pyridine moiety and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pyridine and aminomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of phenylsilane in the presence of an iron complex catalyst can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound .
Applications De Recherche Scientifique
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyridine-pyrimidine structure and are known for their pharmacological properties.
Uniqueness
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8,12H2/t10-/m1/s1 |
Clé InChI |
GJXLWZWWAALYIT-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C2=NC=CC(=C2)CN)O |
SMILES canonique |
C1CC(CN(C1)C2=NC=CC(=C2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
